molecular formula C23H19N3O3 B3617756 2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B3617756
M. Wt: 385.4 g/mol
InChI Key: SUWGOGPSXPRWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a complex organic molecule. It contains functional groups such as methoxyphenyl, phenyl, oxadiazol, and acetamide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 2-methoxyphenyl group could disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A study by Gul et al. (2017) explored the antimicrobial and hemolytic activity of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the specified chemical. These compounds were found to be active against selected microbial species, indicating their potential in antimicrobial applications. The research emphasized the less toxic nature of these compounds, suggesting their suitability for biological screenings and application trials in antimicrobial studies (Gul et al., 2017).

Tumor Inhibition and Antioxidant Properties

Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to the one . The findings highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant activities. Some derivatives showed binding and moderate inhibitory effects in these assays, underscoring their potential in chemotherapeutic applications (Faheem, 2018).

Anticancer Properties

Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives of 1,3,4-oxadiazole, closely related to the chemical of interest. These derivatives were tested for their cytotoxicity on various cancer cell lines, such as PANC-1, HepG2, and MCF7. The study revealed that some synthesized compounds were highly cytotoxic on certain cell lines, indicating their potential use in anticancer research (Vinayak et al., 2014).

Antibacterial Agents

The study by Ramalingam et al. (2019) involved synthesizing several derivatives of 1,3,4-oxadiazole, akin to the chemical , and testing them for antibacterial activity. The results demonstrated significant activity against various bacterial strains, suggesting these compounds' potential as antibacterial agents (Ramalingam et al., 2019).

NMR Study and Structural Analysis

Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, structurally related to the specified chemical. This study's focus on detailed structural analysis contributes to a deeper understanding of such compounds' chemical characteristics, which is crucial in scientific research applications (Li Ying-jun, 2012).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-10-6-5-9-18(20)15-21(27)24-19-13-11-17(12-14-19)23-26-25-22(29-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGOGPSXPRWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.